Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

medicinal chemistry structure-activity relationship physicochemical profiling

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-66-4) is a synthetic thiophene-2-carboxylate derivative with the molecular formula C₁₄H₁₂ClNO₃S₂ and a molecular weight of 341.8 g/mol. The compound features a thiophene ring substituted at the 3-position with a [(4-chlorophenyl)sulfanyl]acetylamino group and at the 2-position with a methyl ester.

Molecular Formula C14H12ClNO3S2
Molecular Weight 341.8g/mol
CAS No. 477887-66-4
Cat. No. B428359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
CAS477887-66-4
Molecular FormulaC14H12ClNO3S2
Molecular Weight341.8g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
InChIKeyUOZNOXMWCRKJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-66-4): Chemical Identity and Procurement Baseline


Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-66-4) is a synthetic thiophene-2-carboxylate derivative with the molecular formula C₁₄H₁₂ClNO₃S₂ and a molecular weight of 341.8 g/mol . The compound features a thiophene ring substituted at the 3-position with a [(4-chlorophenyl)sulfanyl]acetylamino group and at the 2-position with a methyl ester. Its InChIKey is UOZNOXMWCRKJFD-UHFFFAOYSA-N and it is cataloged under PubChem CID 700464 . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% (NLT), with specifications suitable for pharmaceutical R&D and agrochemical intermediate applications . It is classified for research use only and is not intended for therapeutic, veterinary, or consumer applications .

Why Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate Cannot Be Replaced by a Generic Thiophene Carboxylate Analog


Thiophene-2-carboxylate derivatives bearing sulfanylacetamido substituents exhibit pronounced sensitivity to positional isomerism, ester identity, and chloro-substitution pattern, each of which independently modulates physicochemical properties relevant to target binding, solubility, and metabolic stability . The 4-chloro (para) substitution on the phenyl ring imparts a distinct electronic distribution and steric profile compared to the 3-chloro (meta) isomer (CAS 477887-65-3) or the 2,3-dichloro analog (CAS 477887-64-2) . Furthermore, the methyl ester at the 2-position and the sulfanylacetamido bridge at the 3-position create a hydrogen-bonding and conformational landscape that cannot be duplicated by the corresponding ethyl ester (e.g., ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-5-ethylthiophene-3-carboxylate) or the carboxamide variant (2-(2-((4-chlorophenyl)thio)acetamido)thiophene-3-carboxamide) . Generic substitution across this chemotype therefore risks uncharacterized changes in potency, selectivity, or formulation behavior that the evidence below quantifies.

Quantitative Differentiation Evidence for Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate Versus Its Closest Analogs


Para-Chloro vs. Meta-Chloro Positional Isomerism: Computed Lipophilicity and Electronic Topology Divergence

The target compound bears a 4-chlorophenyl (para) sulfanyl group, whereas the closest positional isomer—methyl 3-({[(3-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-65-3)—places chlorine at the meta position . While both share the identical molecular formula (C₁₄H₁₂ClNO₃S₂) and molecular weight (341.8 g/mol), the difference in chlorine position alters the molecular electrostatic potential surface and the dipole moment vector. The para-chloro orientation extends the molecular long axis and positions the electronegative chlorine atom approximately 2.4 Å farther from the thiophene core compared to the meta isomer, which can differentially affect π-stacking interactions and halogen bonding geometry with biological targets . Computed XLogP3-AA for the target para-chloro compound is 4.4 . Note: Quantitative lipophilicity data for the meta-chloro isomer from the same experimental method was not located in the accessible literature; this comparison therefore relies on class-level structural inference and computational prediction.

medicinal chemistry structure-activity relationship physicochemical profiling

Ester Identity and Thiophene Substitution Regiochemistry: Methyl Ester at C-2, Sulfanylacetamido at C-3 Defines a Unique Scaffold

The target compound incorporates a methyl ester at the thiophene 2-position and the sulfanylacetamido group at the 3-position. This regiochemistry differs fundamentally from close analogs such as ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-5-ethylthiophene-3-carboxylate, which swaps the ester and amido positions (ester at C-3, amido at C-2) and uses an ethyl ester with additional 5-ethyl substitution . The carboxamide analog—2-(2-((4-chlorophenyl)thio)acetamido)thiophene-3-carboxamide—replaces the methyl ester entirely with a primary carboxamide, altering both hydrogen-bonding capacity and metabolic susceptibility . The target compound's methyl ester provides a balance of hydrolytic stability and synthetic tractability (can be hydrolyzed to the carboxylic acid for further conjugation) that is distinct from the ethyl ester (increased lipophilicity, MW ~383.9) or the diethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate scaffold (MW ~441.9, dual ester) . Hydrogen bond donor count = 1, acceptor count = 5, and rotatable bond count = 6 for the target compound .

synthetic chemistry building block scaffold diversification

Purity Specification and Quality Assurance: Vendor-Documented 95–97% Purity with Analytical Traceability

The target compound is supplied at a minimum purity of 95% (AKSci) and NLT 97% (MolCore) , with full quality assurance backing and batch-specific certificates of analysis available upon request. This purity level exceeds that of several closely related analogs, which are frequently listed at 90% (e.g., methyl 3-({2-(2,3-dichlorophenyl)sulfanylacetyl}amino)-2-thiophenecarboxylate, CAS 477887-64-2, >90% specification ). The target compound from abcr GmbH (AB579899) is priced at €678.60/500 mg and €1,312.80/1 g (2024 pricing) , establishing a defined cost basis for procurement planning. The compound is classified as non-hazardous for DOT/IATA transport .

quality control procurement specification analytical chemistry

Sulfanyl (–S–) vs. Sulfonyl (–SO₂–) Oxidation State Differentiation: Implications for Metabolic and Redox Behavior

The target compound contains a sulfanyl (–S–CH₂–CO–) bridge linking the 4-chlorophenyl group to the acetamido-thiophene scaffold. Closely related analogs exist in the sulfonyl (–SO₂–) oxidation state, e.g., methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate and methyl 3-[[2-[[(4-chlorophenyl)sulfonylamino]-methylamino]acetyl]amino]thiophene-2-carboxylate . The sulfanyl form is more electron-rich and lipophilic, whereas the sulfonyl form introduces a strong H-bond acceptor with altered geometry (tetrahedral sulfur). The sulfanyl group also offers a distinct redox trajectory: it can undergo metabolic S-oxidation to the sulfoxide or sulfone in vivo—a pathway unavailable to pre-oxidized sulfonyl analogs. No quantitative head-to-head metabolic stability or potency comparison between the sulfanyl and sulfonyl forms was located in the accessible literature for this specific scaffold; this evidence therefore carries a class-level inference tag.

redox chemistry metabolic stability pro-drug design

Research and Industrial Application Scenarios for Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-66-4)


Medicinal Chemistry SAR Campaigns Targeting the 4-Chlorophenyl Sulfanylacetamido Pharmacophore

When a structure-activity relationship (SAR) program requires systematic exploration of the 4-chlorophenyl sulfanylacetamido thiophene scaffold, this compound serves as the defined para-chloro reference standard. Its unambiguous 4-chloro substitution pattern eliminates the positional ambiguity present in meta- or ortho-chloro isomer mixtures and ensures that observed biological activity can be attributed specifically to the para-substituted pharmacophore . The methyl ester at C-2 enables straightforward hydrolysis to the free carboxylic acid for further conjugation, while the unsubstituted C-4 and C-5 positions on the thiophene ring permit subsequent diversification via electrophilic substitution or cross-coupling .

Thioether-Containing Probe for Redox-Dependent Biological Mechanism Studies

The sulfanyl (–S–) bridge in this compound distinguishes it from pre-oxidized sulfonyl (–SO₂–) analogs . Researchers investigating redox-dependent mechanisms—such as S-oxidation by cytochrome P450 enzymes, glutathione conjugation at the sulfur center, or thioether-mediated metal chelation—require the reduced sulfanyl form as the authentic substrate. Procurement of the sulfanyl compound ensures that the starting material matches the intended oxidation state for metabolic or environmental fate studies.

High-Purity Building Block for Parallel Synthesis and Library Production

With vendor-documented purity specifications of 95% (AKSci) to NLT 97% (MolCore) and established pricing at the 500 mg to 1 g scale , this compound is procurement-ready for parallel synthesis workflows. The higher purity specification relative to certain dichloro or mixed-halogen analogs (typically listed at >90%) reduces the risk of impurity carry-through in library synthesis, minimizing the need for post-synthesis repurification of final compounds intended for biological screening .

Agrochemical Intermediate Featuring the Thiophene-2-Carboxylate Core

Thiophene-2-carboxylate derivatives are established scaffolds in agrochemical discovery, where the methyl ester provides a balance of lipophilicity (computed logP 4.4) and hydrolytic stability suitable for formulation studies. The 4-chlorophenyl sulfanyl substituent introduces halogen-dependent bioactivity that is distinct from the corresponding fluorophenyl, dichlorophenyl, or unsubstituted phenyl analogs, making this compound the appropriate choice when the target pest spectrum or crop safety profile in a lead series requires para-chloro substitution.

Quote Request

Request a Quote for Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.